1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE
Overview
Description
1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a methoxyphenyl group and a phenylbutanone moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic methods has also been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phenolic derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperazine derivatives from nucleophilic substitution reactions .
Scientific Research Applications
1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A closely related compound with similar biological activities.
1-(4-Chlorophenyl)piperazine: Another piperazine derivative with distinct pharmacological properties.
1-(2-Methoxyphenyl)piperazine: A structural isomer with different receptor affinities and activities.
Uniqueness
1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a phenylbutanone moiety makes it a versatile compound with a wide range of applications in various fields .
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-12-10-19(11-13-20)22-14-16-23(17-15-22)21(24)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-13H,5,8-9,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNFJEMRZMVQEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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